An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile: A Core Scaffold in Modern Chemistry
An In-depth Technical Guide to 3,4,5-Trifluorobenzonitrile: A Core Scaffold in Modern Chemistry
This guide provides a comprehensive technical overview of 3,4,5-Trifluorobenzonitrile, a pivotal fluorinated building block for professionals in research, development, and drug discovery. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and pKa.[1] 3,4,5-Trifluorobenzonitrile (CAS No. 134227-45-5) is a prime example of a versatile intermediate that leverages these benefits. Its trifluorinated phenyl ring, activated by a nitrile group, presents a unique platform for constructing complex molecular architectures with desirable characteristics.
Core Identification and Chemical Structure
Correctly identifying a chemical entity is the foundation of all scientific work. The universally recognized identifier for this compound is its CAS (Chemical Abstracts Service) number.
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IUPAC Name: 3,4,5-trifluorobenzonitrile[2]
The structural arrangement of atoms dictates the molecule's reactivity and function.
Caption: Chemical structure of 3,4,5-Trifluorobenzonitrile.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical properties is essential for designing reaction conditions, purification protocols, and safe handling procedures.
| Property | Value | Source(s) |
| Physical State | Solid, White to Very Pale Yellow Crystal/Powder | [6] |
| Melting Point | 45-47 °C | [3][4][5] |
| Boiling Point | 190.5 °C (at 760 mmHg) | [3] |
| 69 °C (at 1.3 kPa / ~10 mmHg) | [4][6] | |
| Density | ~1.4 g/cm³ | [3] |
| Flash Point | 62.8 °C (145 °F) | [3][4] |
| Solubility | Soluble in Methanol | [7] |
| InChI Key | XFKYJMGXZXJYBS-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization: The identity and purity of 3,4,5-Trifluorobenzonitrile are unequivocally confirmed through standard analytical techniques. Spectroscopic data is available from various public and commercial sources.[2][8]
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹⁹F NMR are critical for confirming the substitution pattern on the aromatic ring.
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Infrared (IR) Spectroscopy: The characteristic nitrile (C≡N) stretch is a key diagnostic peak.
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Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and formula.[2]
Synthesis and Reactivity: A Chemist's Perspective
Plausible Synthetic Routes: While specific, scaled-up manufacturing protocols for 3,4,5-Trifluorobenzonitrile are often proprietary, its synthesis can be conceptualized through established organofluorine chemistry. A common strategy for producing polyfluorinated aromatics involves halogen-exchange (HALEX) reactions on polychlorinated precursors. For instance, the synthesis of 3,4-difluorobenzonitrile has been achieved by reacting 3,4-dichlorobenzonitrile with potassium fluoride as the fluorinating agent in a polar aprotic solvent.[9] A similar approach starting from 3,4,5-trichlorobenzonitrile is a logical synthetic pathway. Other methods for related compounds involve multi-step sequences including nitration, reduction, bromination, and diazotization followed by a substitution reaction to introduce the nitrile group.[10]
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The true synthetic utility of 3,4,5-Trifluorobenzonitrile stems from its reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The powerful electron-withdrawing nature of both the nitrile group and the three fluorine atoms strongly activates the aromatic ring towards attack by nucleophiles. This allows for the regioselective displacement of one or more fluorine atoms.
The causality behind this reactivity is twofold:
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Activation: The electron-withdrawing groups delocalize the negative charge in the intermediate Meisenheimer complex, stabilizing it and lowering the activation energy of the reaction.
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Leaving Group: Fluoride, while not a superb leaving group in Sₙ1/Sₙ2 reactions, is an excellent leaving group in SₙAr because the C-F bond-breaking step is not rate-determining.
Caption: Generalized workflow for an SₙAr reaction involving 3,4,5-Trifluorobenzonitrile.
This predictable reactivity allows chemists to use 3,4,5-Trifluorobenzonitrile as a scaffold, introducing amines, alcohols, thiols, and other nucleophilic moieties to build more complex molecules.
Applications in Research and Development
The trifluorobenzonitrile motif is a valuable component in the design of bioactive molecules and advanced materials. While specific examples for the 3,4,5-isomer require deep literature dives, the applications of its isomers are well-documented and demonstrate the utility of this chemical class.
Drug Discovery and Medicinal Chemistry: Fluorinated benzonitriles are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][11] For example, the related isomer 2,4,5-Trifluorobenzonitrile serves as a building block for synthesizing fluorinated analogs of the antibiotic platensimycin and is used in the development of anti-inflammatory and anti-cancer agents.[12][13] The strategic placement of the trifluorobenzonitrile core can lead to compounds with enhanced therapeutic profiles.
Caption: Role of 3,4,5-Trifluorobenzonitrile as a starting scaffold in a drug development workflow.
Materials Science: The rigid, electron-deficient nature of the trifluorobenzonitrile unit makes it an attractive component for advanced materials. Isomers like 2,4,5-Trifluorobenzonitrile are used to synthesize dinitrile monomers for covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas separation and storage.[12]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3,4,5-Trifluorobenzonitrile is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Classification:
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Signal Word: Danger[6]
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Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid breathing dust/fumes.[6]
-
Wear protective gloves, clothing, and eye/face protection.[6]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.[6]
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Keep in a cool, dark, and well-ventilated place.[6]
-
Store locked up, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]
Conclusion
3,4,5-Trifluorobenzonitrile is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable SₙAr reactivity, and the inherent benefits of its polyfluorinated structure make it an invaluable intermediate for researchers in drug discovery, agrochemicals, and materials science. Proper understanding of its characteristics and adherence to strict safety protocols are paramount to harnessing its full synthetic potential.
References
-
PubChem. (n.d.). 3,4,5-Trifluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Chemsrc. (2025). 3,4,5-Trifluorobenzonitrile. Retrieved January 4, 2026, from [Link]
-
ChemWhat. (n.d.). 3,4,5-TRIFLUOROBENZONITRILE CAS#: 134227-45-5. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 3,4,5-Trifluorobenzonitrile - Spectral Information. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 2,4,5-Trifluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,4,6-Trifluorobenzonitrile: A Key Building Block in Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved January 4, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5-Trifluorobenzonitrile | CAS#:134227-45-5 | Chemsrc [chemsrc.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 3,4,5-TRIFLUOROBENZONITRILE | CAS: 134227-45-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 3,4,5-TRIFLUOROBENZONITRILE CAS#: 134227-45-5 [m.chemicalbook.com]
- 8. 3,4,5-Trifluorobenzonitrile | C7H2F3N | CID 593814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 10. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. ossila.com [ossila.com]
- 13. chemimpex.com [chemimpex.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
